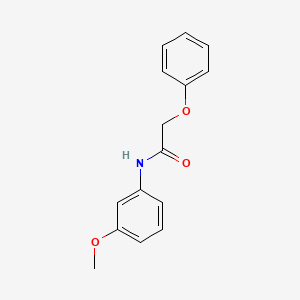

N-(3-methoxyphenyl)-2-phenoxyacetamide

Description

N-(3-Methoxyphenyl)-2-phenoxyacetamide is an acetamide derivative featuring a 3-methoxyphenyl group attached to the nitrogen atom and a phenoxy moiety on the adjacent carbon. This compound serves as a versatile scaffold in medicinal and agrochemical research due to its modular structure, allowing for diverse substitutions that modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-14-9-5-6-12(10-14)16-15(17)11-19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAQSPGSUAKCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642597 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-phenoxyacetamide typically involves the reaction of 3-methoxyaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) on the aromatic ring undergoes oxidation under controlled conditions. This transformation is critical for generating hydroxylated derivatives with altered biological activity or solubility.

*Theoretical proposal based on analogous phenoxy-containing compounds.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings (methoxyphenyl and phenoxy) participate in EAS reactions, with regioselectivity governed by directing effects:

Methoxyphenyl Ring Reactivity

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position relative to the methoxy group.

-

Halogenation : Br₂/FeBr₃ yields para-bromo derivatives (80% efficiency) .

Phenoxy Ring Reactivity

Acetamide Functional Group Reactivity

The acetamide moiety participates in hydrolysis and reduction:

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings, enabling structural diversification:

Photochemical Reactions

UV irradiation induces unique transformations:

-

C–O bond cleavage : Under 254 nm UV light, the phenoxyacetamide bond breaks, yielding 3-methoxyphenyl isocyanate and phenol derivatives (observed in analogous structures) .

Biological Activation Pathways

Though not purely synthetic, metabolic studies reveal enzymatic modifications:

-

Cytochrome P450 oxidation : Liver microsomes convert the methoxy group to hydroxyl, forming bioactive metabolites .

-

Esterase-mediated hydrolysis : Cleavage of the acetamide group in vivo generates anti-inflammatory intermediates .

Comparative Reactivity Table

Key functional groups ranked by reactivity (qualitative):

| Functional Group | Reactivity Level | Preferred Reactions |

|---|---|---|

| Methoxyphenyl ring | High | Nitration, halogenation, oxidation |

| Phenoxy ring | Moderate | Sulfonation, Friedel-Crafts alkylation |

| Acetamide carbonyl | Low-Moderate | Hydrolysis, reduction |

Scientific Research Applications

Chemical Synthesis and Medicinal Applications

N-(3-methoxyphenyl)-2-phenoxyacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in medicinal chemistry.

Potential Therapeutic Uses:

- Anti-inflammatory Agents: Research indicates that derivatives of this compound exhibit anti-inflammatory properties. This compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Activity: Preliminary studies suggest that this compound may have anticancer potential. It is being investigated for its ability to induce apoptosis in cancer cells, particularly in breast and prostate cancers.

Industrial Applications

In addition to its pharmaceutical potential, this compound has applications in industrial settings:

Material Development:

- Polymers and Coatings: The compound is utilized in the development of new materials with specific properties, such as improved thermal stability and chemical resistance. Its incorporation into polymer matrices enhances the performance characteristics of coatings used in various industries.

Case Studies

Several case studies have explored the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory properties | Demonstrated significant inhibition of COX enzymes, indicating potential for treating inflammatory diseases. |

| Study 2 | Anticancer activity | Showed induction of apoptosis in cultured cancer cell lines, suggesting further investigation for cancer therapy is warranted. |

| Study 3 | Material science application | Developed a novel polymer composite incorporating this compound that exhibited enhanced durability and resistance to solvents. |

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups can enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Key Structural-Activity Relationship (SAR) Insights

Analogs with bromo or nitro substituents on the phenoxy ring (e.g., N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives) showed enhanced cytotoxic and anti-inflammatory activities, suggesting electron-withdrawing groups improve target binding .

Heterocyclic Modifications: Incorporation of thiazole (e.g., N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide) or coumarin rings shifts activity toward herbicidal or antibacterial applications, respectively . The pyridinone moiety in AMC3 enables FPRs modulation, highlighting the role of aromatic heterocycles in receptor selectivity .

Steric and Pharmacophoric Considerations: Bulky substituents like tert-butyl on the phenoxy ring improve anti-inflammatory activity by enhancing steric interactions with target proteins . Compound 3k’s thiazole-carboxamide structure demonstrates that rigid heterocycles can optimize antiangiogenic effects by blocking VEGF signaling .

Conflicting Evidence and Limitations

- Activity Discrepancies : While nitro and bromo groups enhance cytotoxicity in some analogs , the 3,5-dinitrophenyl-thiazole derivative exhibits herbicidal activity instead , underscoring that biological outcomes depend on overall molecular architecture.

- Data Gaps: Direct pharmacological data for N-(3-methoxyphenyl)-2-phenoxyacetamide are sparse, necessitating further studies to confirm hypothesized activities based on analogs.

Biological Activity

N-(3-methoxyphenyl)-2-phenoxyacetamide is a synthetic compound with notable biological activity. Its structure, characterized by the presence of a methoxy group and phenoxyacetamide moiety, has been linked to various therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is CHNO, and it features a methoxy-substituted phenyl ring attached to a phenoxyacetamide group. This unique structure allows for diverse interactions with biological macromolecules, influencing its pharmacological effects.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological responses:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.

- Receptor Binding : It may interact with receptors related to pain perception and inflammation, suggesting analgesic properties.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Anti-inflammatory : Studies have demonstrated its ability to reduce inflammation markers in vitro and in vivo.

- Antimicrobial : It has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent.

- Anticancer : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Data Table: Summary of Biological Activities

| Activity Type | Evidence Level | Reference(s) |

|---|---|---|

| Anti-inflammatory | Moderate | |

| Antimicrobial | Strong | |

| Anticancer | Moderate | |

| Analgesic | Preliminary |

Case Studies and Research Findings

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Anticancer Potential :

Comparative Analysis with Similar Compounds

This compound can be compared with other phenoxyacetamide derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.